molecular formula C15H18F3NO5 B1667909 Befloxatone CAS No. 134564-82-2

Befloxatone

Cat. No. B1667909
CAS RN: 134564-82-2
M. Wt: 349.3 g/mol
InChI Key: IALVDLPLCLFBCF-CHWSQXEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Befloxatone is a reversible inhibitor of monoamine oxidase A . It is an oxazolidinone derivative and has been selected as a drug candidate for the treatment of depression . The chemical formula of this compound is C15H18F3NO5 .


Molecular Structure Analysis

This compound’s molecular structure includes a 5-membered oxazolidinone ring, a methoxymethyl group, and a phenyl group with a trifluoro-hydroxybutoxy substituent .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 349.30 g/mol . More detailed physical and chemical properties were not found in the available resources.

Scientific Research Applications

Imaging of Monoamine Oxidase A (MAO-A) in the Brain

Befloxatone has been utilized in positron emission tomography (PET) radioligand imaging to visualize monoamine oxidase A (MAO-A) in the human brain. Studies have demonstrated that the total volume of distribution of [11C]this compound shows a tight correlation with both protein and mRNA levels of MAO-A in the human brain (Zanotti-Fregonara & Bottlaender, 2014). Additionally, [11C]this compound was found to be an excellent probe for the study of MAO-A in humans using PET, with high uptake in various brain regions (Bottlaender et al., 2003).

Investigation of Psychomotor Function and Memory

Research on this compound's effects on psychomotor performance and memory in healthy subjects revealed that it does not result in detrimental effects on skilled performance and memory. This was demonstrated in a study where this compound at doses of 5 to 20 mg did not impair arousal, speed of reaction, information processing, or long-term memory, in contrast to other drugs like amitriptyline (Warot et al., 1996).

Preclinical Behavioral and Neurochemical Profile

This compound's preclinical profile indicates potent, selective, and reversible inhibition of MAO-A. This is characterized by an increase in brain monoamines and a decrease in their deaminated metabolites, suggesting antidepressant potential. Furthermore, this compound's interaction with monoamine transporters and other amine oxidases is minimal, highlighting its selectivity (Curet et al., 1998).

Monoamine Oxidase Inhibition and Neurochemical Effects

Studies have demonstrated that this compound selectively and competitively inhibits MAO-A in various human and rat tissues. This inhibition is time-dependent and fully reversible. The compound's neurochemical profile shows a selective, potent, and reversible MAO-A inhibitory action, underscoring its potential as a treatment for conditions like depression (Curet et al., 1996).

Safety and Pharmacodynamic Studies

Clinicalpharmacology studies of this compound have emphasized its safety, particularly in the context of tyramine interactions. These studies have investigated pharmacokinetics and pharmacodynamics in terms of MAO-A inhibition and effects on psychomotor and cognitive function in both young and elderly healthy volunteers. The safety data were satisfactory, and studies showed that this compound induced a dose-dependent decrease in plasma levels of certain neurochemicals, without sedative or stimulant effects detected in psychometric tests (Rosenzweig et al., 1998).

In Vivo Quantification of MAO-A

The use of [11C]this compound in PET studies has enabled the in vivo quantification of MAO-A in different animal models, including baboons. This has allowed the assessment of interactions between MAO-A binding sites and [11C]this compound, providing insights into the density of MAO-A binding sites in various brain structures. Such studies are pivotal for understanding the role of MAO-A in different neurological conditions (Bottlaender et al., 2010).

Cognitive Performance in the Elderly

Research on the effects of this compound on cognitive and psychomotor performance in elderly subjects showed that it did not produce detrimental effects on skilled performance while exhibiting a significant improvement in long-term memory. These findings are important for considering this compound as a treatment option in populations where cognitive function is a concern, such as the elderly (Rosenzweig et al., 1998).

Effect on Serotonin Neurotransmission

A study focusing on the effect of this compound on serotonin neurotransmission revealed that sustained administration of this MAO-A inhibitor affected the firing activity of serotonin neurons. This finding has implications for understanding how this compound influences serotoninergic systems, relevant to its antidepressant and anxiolytic potential (Haddjeri et al., 1998).

Mechanism of Action

Target of Action

Befloxatone is a novel oxazolidinone derivative that selectively and competitively inhibits Monoamine Oxidase-A (MAO-A) . MAO-A is an enzyme found in the brain, heart, liver, and duodenum of humans and rats . It plays a crucial role in the metabolism of monoamine neurotransmitters such as norepinephrine, dopamine, and serotonin .

Mode of Action

This compound interacts with its target, MAO-A, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition is time-dependent and fully reversible after dilution . The Ki values for MAO-A range from 1.9 to 3.6 nM, indicating a high affinity for this enzyme .

Biochemical Pathways

By inhibiting MAO-A, this compound prevents the breakdown of monoamine neurotransmitters, leading to increased levels of norepinephrine, dopamine, and serotonin in the brain . This results in enhanced neurotransmission, which is believed to alleviate symptoms of depression .

Pharmacokinetics

This compound is rapidly and extensively distributed in the rat brain . The pharmacokinetics are linear in both rats and humans across a large range of doses . After oral administration, this compound induces a dose-dependent and selective inhibition of rat brain and duodenum MAO-A activities ex vivo .

Result of Action

The inhibition of MAO-A by this compound leads to increased levels of norepinephrine, dopamine, and serotonin in the rat brain . It also decreases the levels of their respective deaminated metabolites . These variations are dose-dependent and reversed 24 hours after administration .

Action Environment

The action of this compound is influenced by various factors. For instance, the duration of MAO-A inhibition by this compound is short-lasting in the brain, liver, and duodenum . Twenty-four hours after administration, a full recovery of MAO-A activity is observed in the brain, but the enzyme activity is still decreased by 38% and 56% in the duodenum and liver, respectively .

Safety and Hazards

Clinical pharmacology studies of Befloxatone have addressed safety, with special emphasis on tyramine interactions . The safety data were satisfactory in healthy volunteers given single doses of up to 160 mg or repeated doses of up to 80 mg/day for 7 days .

Biochemical Analysis

Biochemical Properties

Befloxatone selectively and competitively inhibits MAO-A in human and rat brain, heart, liver, and duodenum homogenates . The inhibition of MAO-A by this compound is time-dependent and fully reversible after dilution . It has been found to be more potent at inhibiting MAO-A activity than other reference compounds .

Cellular Effects

This compound has a marked activity in antidepressant-sensitive behavioral models in rats and mice . It does not induce a significant potentiation of oral tyramine . This compound is devoid of sedative, anticholinergic, and cardiovascular effects . In the rat brain, this compound increases levels of norepinephrine, dopamine, and 5-hydroxytryptamine and decreases levels of their respective deaminated metabolites .

Molecular Mechanism

This compound exerts its effects at the molecular level by selectively and competitively inhibiting MAO-A . This inhibition is time-dependent and fully reversible . This compound does not modify the activities of diamine or benzylamine oxidase and does not interact with monoamine uptake mechanisms or with a variety of neurotransmitter or drug receptor sites .

Temporal Effects in Laboratory Settings

The inhibition of MAO-A activity by this compound is short-lasting . Twenty-four hours after administration of this compound, a full recovery of MAO-A activity is observed in the brain, but the enzyme activity is still decreased by 38 and 56% in the duodenum and liver, respectively .

Dosage Effects in Animal Models

This compound shows potent activity in behavioral models in rodents predictive of antidepressant activity with minimal effective doses of 0.1 to 0.2 mg/kg p.o . At these doses, this compound does not induce a significant potentiation of oral tyramine .

Metabolic Pathways

As a MAO-A inhibitor, it is likely to be involved in the metabolism of monoamines .

Transport and Distribution

It is known that this compound is rapidly and extensively distributed in the rat brain .

Subcellular Localization

Given its role as a MAO-A inhibitor, it is likely to be found in locations where MAO-A is present, such as the outer membrane of mitochondria in the cells .

properties

IUPAC Name

(5R)-5-(methoxymethyl)-3-[4-[(3R)-4,4,4-trifluoro-3-hydroxybutoxy]phenyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO5/c1-22-9-12-8-19(14(21)24-12)10-2-4-11(5-3-10)23-7-6-13(20)15(16,17)18/h2-5,12-13,20H,6-9H2,1H3/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALVDLPLCLFBCF-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CN(C(=O)O1)C2=CC=C(C=C2)OCCC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)OCC[C@H](C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70158800
Record name Befloxatone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

134564-82-2
Record name Befloxatone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134564-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Befloxatone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134564822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Befloxatone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BEFLOXATONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H75PAD8M3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Befloxatone
Reactant of Route 2
Reactant of Route 2
Befloxatone
Reactant of Route 3
Reactant of Route 3
Befloxatone
Reactant of Route 4
Befloxatone
Reactant of Route 5
Reactant of Route 5
Befloxatone
Reactant of Route 6
Befloxatone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.